molecular formula C5H14IN B8208684 Amylammoniumjodid

Amylammoniumjodid

Cat. No.: B8208684
M. Wt: 215.08 g/mol
InChI Key: PTESVEOLTLOBIL-UHFFFAOYSA-N
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Description

Amylammoniumjodid, also known as pentylammonium iodide, is an organic compound composed of an amyl group (a five-carbon alkyl chain) attached to an ammonium ion, paired with an iodide ion. This compound is typically found in the form of a white crystalline solid and is known for its solubility in water and various organic solvents. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amylammoniumjodid can be synthesized through the reaction of amylamine with hydroiodic acid. The reaction proceeds as follows:

C5H11NH2+HIC5H11NH3I\text{C}_5\text{H}_{11}\text{NH}_2 + \text{HI} \rightarrow \text{C}_5\text{H}_{11}\text{NH}_3\text{I} C5​H11​NH2​+HI→C5​H11​NH3​I

In this reaction, amylamine (pentylamine) reacts with hydroiodic acid to form amylammonium iodide. The reaction is typically carried out under controlled conditions, with the temperature maintained at around room temperature to ensure the complete conversion of amylamine to amylammonium iodide.

Industrial Production Methods

In an industrial setting, the production of amylammonium iodide involves the use of large-scale reactors where amylamine and hydroiodic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and controlled temperature conditions to optimize the yield. After the reaction is complete, the product is purified through crystallization or other separation techniques to obtain high-purity amylammonium iodide.

Chemical Reactions Analysis

Types of Reactions

Amylammoniumjodid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually conducted in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophiles such as chloride, bromide, or cyanide ions can be used to replace the iodide ion. The reaction conditions vary depending on the nucleophile used.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Corresponding halide or cyano derivatives.

Scientific Research Applications

Amylammoniumjodid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: Employed in the study of amine transport and metabolism in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of amylammoniumjodid involves its interaction with molecular targets through ionic and hydrogen bonding. The ammonium ion can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the iodide ion can participate in halogen bonding, further modulating the activity of target molecules. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Amylammoniumjodid can be compared with other similar compounds, such as:

    Methylammonium iodide: Similar in structure but with a shorter alkyl chain. Used in perovskite solar cells.

    Ethylammonium iodide: Slightly longer alkyl chain than methylammonium iodide. Also used in perovskite solar cells.

    Propylammonium iodide: Intermediate chain length. Used in organic synthesis and materials science.

Uniqueness

This compound is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to shorter-chain ammonium iodides. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the synthesis of surfactants and certain pharmaceutical compounds.

Properties

IUPAC Name

pentylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.HI/c1-2-3-4-5-6;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTESVEOLTLOBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amylammoniumjodid
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Amylammoniumjodid
Reactant of Route 3
Amylammoniumjodid
Reactant of Route 4
Amylammoniumjodid
Reactant of Route 5
Amylammoniumjodid
Reactant of Route 6
Amylammoniumjodid

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